

Comparison of corrosion inhibition efficiency of pyrazine derivatives

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Compound of Interest

Compound Name: **2-Hydroxypyrazine**

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Comparative Analysis of Pyrazine Derivatives as Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition efficiency of various pyrazine derivatives, supported by experimental data. The information is intended to assist researchers in selecting suitable candidates for further investigation and application in materials protection.

Quantitative Data on Inhibition Efficiency

The following table summarizes the corrosion inhibition performance of several pyrazine derivatives on mild steel in acidic environments, as determined by various electrochemical and gravimetric methods.

Pyrazine Derivative	Corrosive Medium	Inhibitor Concentration	Method	Inhibition Efficiency (%)	Reference
PD-1 (a novel pyrazine derivative)	15% HCl	1000 mg/L	Weight Loss, PDP, EIS	89.9	[1]
N-hydroxypyrazine-2-carboxamide (NHP)	1 M HCl	200 ppm	Gravimetric, EIS	93.51	[2]
Pyrido[2,3-b]pyrazine derivative (P1)	1 M HCl	10 ⁻³ M	Weight Loss, PDP, EIS	93	[3][4]
7-bromopyrido[2,3-b]pyrazine-2,3(1H, 4H)-dithiol (M2)	1 M HCl	10 ⁻³ M	Gravimetric, PDP, EIS	91	[5][6]
Pyrazinecarboxamide	0.5 M HCl	1.0 mM	EIS	93.5	[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Weight Loss (Gravimetric) Method

The weight loss method is a fundamental technique for determining corrosion rates and inhibition efficiency.[8][9]

a) Specimen Preparation: Mild steel coupons with specific dimensions (e.g., 4 cm x 5 cm x 0.1 cm) are mechanically polished using a series of emery papers of increasing grit size.[10] The polished coupons are then washed with distilled water and ethanol, degreased with acetone, and dried.[10] The initial weight of each coupon is accurately recorded using an analytical balance.[11]

b) Experimental Procedure: The pre-weighed coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the pyrazine derivative inhibitor.[10] The beakers are maintained at a constant temperature for a specified immersion period (e.g., 24 hours).[11]

c) Post-Exposure Analysis: After the immersion period, the coupons are removed, and the corrosion products are cleaned off. A common cleaning solution is a mixture of NaOH and zinc dust.[12] The cleaned coupons are then washed, dried, and re-weighed.[11]

d) Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula:

$$IE\% = [(W_0 - W_i) / W_0] \times 100$$

Where:

- W_0 is the weight loss of the mild steel coupon in the uninhibited solution.
- W_i is the weight loss of the mild steel coupon in the inhibited solution.[3]

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current (i_{corr}) and to understand the kinetic aspects of anodic and cathodic reactions.[13][14]

a) Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[15][16] The working electrode is immersed in the test solution (corrosive medium with and without the inhibitor) until a stable open circuit potential (OCP) is achieved.[15]

b) Measurement Procedure: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 0.1667 mV/s).
[13] The resulting current is measured.

c) Data Analysis: The corrosion current density (i_{corr}) is determined by extrapolating the Tafel plots of the anodic and cathodic curves to the corrosion potential (E_{corr}). The inhibition efficiency is calculated using the following equation:

$$IE\% = [(i_{corr0} - i_{corr}) / i_{corr0}] \times 100$$

Where:

- i_{corr0} is the corrosion current density in the absence of the inhibitor.
- i_{corr} is the corrosion current density in the presence of the inhibitor.

An inhibitor is classified as mixed-type if the change in E_{corr} is less than 85 mV.[3]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective properties of the inhibitor film.[17][18][19]

a) Electrochemical Cell Setup: The same three-electrode cell setup as in the PDP measurements is used.[20]

b) Measurement Procedure: The system is allowed to reach a steady-state OCP. A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).[17][20]

c) Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_{ct}) is a key parameter obtained from the Nyquist plot, which is related to the corrosion rate. The inhibition efficiency is calculated using the following formula:

$$IE\% = [(R_{cti} - R_{ct0}) / R_{ct0}] \times 100$$

Where:

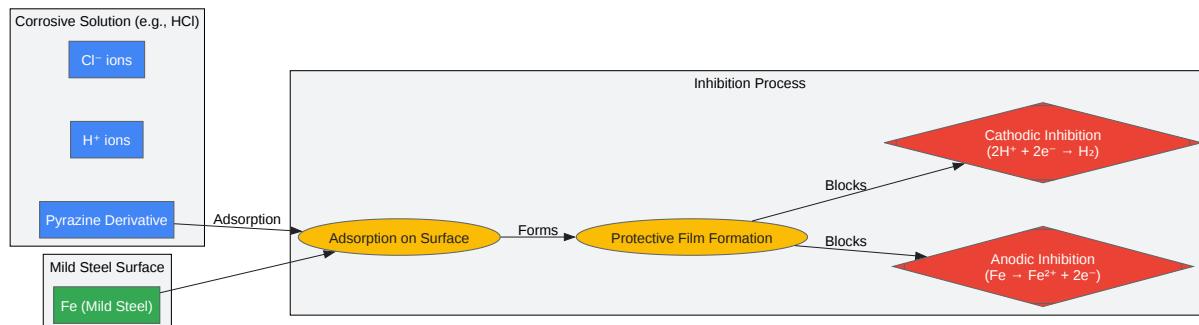
- R_{cti} is the charge transfer resistance in the presence of the inhibitor.
- R_{ct0} is the charge transfer resistance in the absence of the inhibitor.

Corrosion Inhibition Mechanism

The corrosion inhibition by pyrazine derivatives is primarily attributed to their adsorption onto the metal surface, forming a protective barrier. This process is influenced by the molecular structure of the pyrazine derivative, including the presence of heteroatoms (nitrogen), π -electrons in the aromatic ring, and various substituent groups.

The general mechanism involves the following steps:

- Adsorption: Pyrazine derivative molecules adsorb onto the mild steel surface in an acidic medium. This adsorption can be physisorption (electrostatic interaction between charged molecules and the metal) or chemisorption (coordinate bond formation between the lone pair of electrons of nitrogen atoms and the vacant d-orbitals of iron).[1]
- Protective Film Formation: The adsorbed molecules form a protective layer on the metal surface.
- Inhibition of Corrosion Reactions: This protective film acts as a barrier, isolating the metal from the corrosive environment and thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This is characteristic of a mixed-type inhibitor.[1][3]



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Caption: General mechanism of corrosion inhibition by pyrazine derivatives.

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